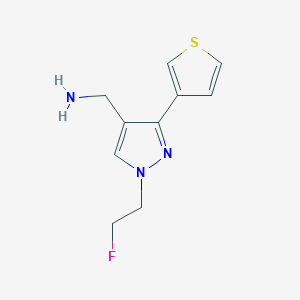

(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Several synthetic methods can yield thiophene derivatives, including those involving condensation reactions. Notably, Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant pathways for obtaining thiophene derivatives . Additionally, recent strategies have focused on heterocyclization of various substrates to synthesize thiophene analogs .

Molecular Structure Analysis

The molecular structure of (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine consists of a pyrazole ring fused with a thiophene moiety. The presence of fluorine and ethyl groups further enhances its chemical diversity .

Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in various transformations. For instance, thionation of amides, diketones, and N-(2-oxoalkyl)amides using fluorous Lawesson’s reagent can lead to thioamides, thiophenes, 1,3-thiazoles, and 1,3,4-thiadiazoles .

Scientific Research Applications

1. Alzheimer's Disease Treatment:

- Pyrazole derivatives, including similar compounds to the one , have been studied for their potential in treating Alzheimer's disease. A study by Kumar et al. (2013) synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives. These compounds demonstrated inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are significant in Alzheimer's treatment (Kumar et al., 2013).

2. Antipsychotic Agent Development:

- Compounds structurally related to (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine were found to have an antipsychotic-like profile in animal behavioral tests. These compounds, particularly a 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ol series, showed potential as novel antipsychotic agents without interacting with dopamine receptors, a common target of many antipsychotic drugs (Wise et al., 1987).

3. Antimicrobial Activity:

- Research on pyrazole derivatives, including those similar to the subject compound, has shown promising results in antimicrobial activity. A study by Ashok et al. (2017) synthesized new substituted phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones and found them to have significant antibacterial and antifungal activities (Ashok et al., 2017).

4. Synthesis and Characterization of Novel Compounds:

- Pyrazole derivatives are frequently synthesized and characterized for their potential applications in various fields. For instance, Shimoga et al. (2018) successfully synthesized and characterized a compound structurally similar to the one using spectroscopic techniques, highlighting the continued interest in developing new compounds within this chemical class for various applications (Shimoga et al., 2018).

5. Development of Antidepressants:

- Compounds related to this compound have been explored for their antidepressant properties. Mathew et al. (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, showing potential as antidepressant medications in behavioral investigations (Mathew et al., 2014).

Properties

IUPAC Name |

[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3S/c11-2-3-14-6-9(5-12)10(13-14)8-1-4-15-7-8/h1,4,6-7H,2-3,5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRIYBDGWOZVPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN(C=C2CN)CCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

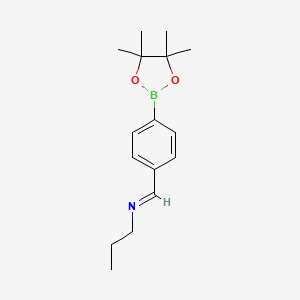

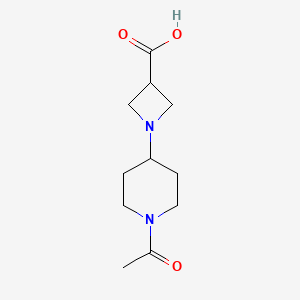

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1482694.png)

![2-Chloro-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]butan-1-one](/img/structure/B1482704.png)

![6-[(4-Bromophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482707.png)